molecular formula C9H15NO6 B14547095 (2R,3R)-2,3-dihydroxybutanedioic acid;(3S)-pent-1-yn-3-amine CAS No. 62227-43-4

(2R,3R)-2,3-dihydroxybutanedioic acid;(3S)-pent-1-yn-3-amine

Cat. No.: B14547095
CAS No.: 62227-43-4
M. Wt: 233.22 g/mol
InChI Key: XRLPNVLYGGMADX-KLPPUMKISA-N
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Description

The compound (2R,3R)-2,3-dihydroxybutanedioic acid;(3S)-pent-1-yn-3-amine is a unique chemical entity that combines the properties of two distinct molecules. (2R,3R)-2,3-dihydroxybutanedioic acid, also known as tartaric acid, is a naturally occurring organic acid found in many plants, particularly grapes. It is widely used in the food and beverage industry as an acidulant. (3S)-pent-1-yn-3-amine, on the other hand, is an amine with a triple bond, which is less common and has unique reactivity due to the presence of the alkyne group.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • (2R,3R)-2,3-dihydroxybutanedioic acid

      Natural Extraction: Tartaric acid is commonly extracted from grape juice during the winemaking process. The crude tartaric acid is purified through crystallization.

      Chemical Synthesis: It can also be synthesized from maleic acid through a series of chemical reactions involving hydroxylation and oxidation.

  • (3S)-pent-1-yn-3-amine

      Chemical Synthesis: This compound can be synthesized through the reaction of propargyl bromide with an appropriate amine under basic conditions. .

Industrial Production Methods

    (2R,3R)-2,3-dihydroxybutanedioic acid: Industrially, tartaric acid is produced by the fermentation of glucose by certain strains of fungi, such as Aspergillus niger.

    (3S)-pent-1-yn-3-amine: Industrial production methods are less common and typically involve advanced organic synthesis techniques in specialized chemical manufacturing facilities.

Chemical Reactions Analysis

Types of Reactions

  • (2R,3R)-2,3-dihydroxybutanedioic acid

      Oxidation: Can be oxidized to dihydroxyfumaric acid.

      Reduction: Can be reduced to dihydroxybutanedioic acid.

      Esterification: Reacts with alcohols to form esters.

      Neutralization: Reacts with bases to form salts.

  • (3S)-pent-1-yn-3-amine

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    (2R,3R)-2,3-dihydroxybutanedioic acid: Forms esters, salts, and oxidized products.

    (3S)-pent-1-yn-3-amine: Forms addition products, substituted amines, and hydrogenated alkanes.

Scientific Research Applications

Chemistry

    (2R,3R)-2,3-dihydroxybutanedioic acid: Used as a chiral resolving agent in stereochemistry.

    (3S)-pent-1-yn-3-amine: Used in organic synthesis as a building block for more complex molecules.

Biology

    (2R,3R)-2,3-dihydroxybutanedioic acid: Plays a role in the Krebs cycle as an intermediate.

    (3S)-pent-1-yn-3-amine: Studied for its potential biological activity due to the presence of the alkyne group.

Medicine

    (2R,3R)-2,3-dihydroxybutanedioic acid: Used in pharmaceuticals as an excipient.

    (3S)-pent-1-yn-3-amine: Investigated for its potential use in drug development.

Industry

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    (2R,3R)-2,3-dihydroxybutanedioic acid: Unique due to its natural occurrence and role in biological systems.

    (3S)-pent-1-yn-3-amine:

Properties

CAS No.

62227-43-4

Molecular Formula

C9H15NO6

Molecular Weight

233.22 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(3S)-pent-1-yn-3-amine

InChI

InChI=1S/C5H9N.C4H6O6/c1-3-5(6)4-2;5-1(3(7)8)2(6)4(9)10/h1,5H,4,6H2,2H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2-/m11/s1

InChI Key

XRLPNVLYGGMADX-KLPPUMKISA-N

Isomeric SMILES

CC[C@@H](C#C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC(C#C)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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